Cas no 757173-05-0 (4-{4-(propan-2-yl)phenylmethyl}piperidine)

4-{4-(propan-2-yl)phenylmethyl}piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-{4-(propan-2-yl)phenylmethyl}piperidine
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4-{4-(propan-2-yl)phenylmethyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136941-0.05g |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
Enamine | EN300-136941-0.5g |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019274-5g |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95% | 5g |
¥9639.0 | 2024-04-18 | |
TRC | N756980-10mg |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | N756980-100mg |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 100mg |
$ 275.00 | 2022-06-03 | ||
Enamine | EN300-136941-1.0g |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
Enamine | EN300-136941-2.5g |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
Aaron | AR01ACN0-100mg |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95% | 100mg |
$344.00 | 2025-02-09 | |
1PlusChem | 1P01ACEO-500mg |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95% | 500mg |
$618.00 | 2025-03-19 | |
1PlusChem | 1P01ACEO-10g |
4-{[4-(propan-2-yl)phenyl]methyl}piperidine |
757173-05-0 | 95% | 10g |
$3627.00 | 2024-04-21 |
4-{4-(propan-2-yl)phenylmethyl}piperidine Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 4-{4-(propan-2-yl)phenylmethyl}piperidine
Compound CAS No. 757173-05-0: 4-{4-(Propan-2-yl)phenylmethyl}Piperidine
The compound CAS No. 757173-05-0, also known as 4-{4-(Propan-2-yl)phenylmethyl}Piperidine, is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug discovery and chemical synthesis. The molecule's structure consists of a piperidine ring, a six-membered saturated cyclic amine, substituted at the 4-position with a phenylmethyl group that is further substituted with an isopropyl group at the para position. This unique structure endows the compound with interesting chemical and biological properties.
Recent studies have highlighted the significance of piperidine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain piperidine analogs exhibit potent inhibitory activity against enzymes involved in neurodegenerative diseases, such as beta-secretase. While 4-{4-(Propan-2-yl)phenylmethyl}Piperidine itself has not been extensively studied in this context, its structural similarity to known bioactive compounds suggests that it may possess analogous properties.
The synthesis of CAS No. 757173-05-0 involves a multi-step process that typically begins with the preparation of the piperidine ring. One common approach is the Gabriel synthesis, which allows for the construction of piperidine derivatives with high precision. Subsequent steps involve the introduction of the phenylmethyl group and its para-substitution with an isopropyl group, often achieved through Friedel-Crafts alkylation or other aromatic substitution reactions. The optimization of these steps is critical to ensure high yields and purity of the final product.
In terms of pharmacological activity, preliminary in vitro studies have suggested that 4-{4-(Propan-2-yl)phenylmethyl}Piperidine may exhibit moderate activity against certain kinase targets. This finding aligns with broader trends in drug discovery where small molecules with rigid frameworks and diverse substituents are increasingly being explored for their therapeutic potential. However, further research is required to fully characterize its bioactivity and mechanism of action.
The compound's physical properties also make it an interesting candidate for various applications. For example, its lipophilicity, as determined by logP calculations, suggests that it may have good membrane permeability, a desirable trait for orally administered drugs. Additionally, its stability under physiological conditions has been evaluated through accelerated aging studies, which indicate that it possesses reasonable stability for potential therapeutic use.
In conclusion, CAS No. 757173-05-0, or 4-{4-(Propan-2-yl)phenylmethyl}Piperidine, represents a promising lead compound in the realm of organic chemistry and pharmacology. Its unique structure, coupled with emerging research findings, positions it as a valuable tool for exploring novel therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly significant role in both academic research and industrial drug development.
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